molecular formula C21H26BrClN2O3 B315876 2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide

2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide

Cat. No.: B315876
M. Wt: 469.8 g/mol
InChI Key: CLKUGVZBACGNLY-UHFFFAOYSA-N
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Description

2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide is a complex organic compound that features a variety of functional groups, including bromine, chlorine, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide typically involves multiple steps. One common method includes the following steps:

    Amination: The 4-chloroaniline is introduced via a nucleophilic substitution reaction.

    Etherification: The ethoxy group is added through an etherification reaction.

    Acylation: The final step involves the acylation of the intermediate with tert-butyl acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the ethoxy and acetamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-[(4-chloroanilino)methyl]-6-ethoxyphenol
  • 2-bromo-4-[(4-chloroanilino)methyl]-6-methoxyphenoxy-N-(tert-butyl)acetamide

Uniqueness

2-(2-bromo-4-{[(4-chlorophenyl)amino]methyl}-6-ethoxyphenoxy)-N-tert-butylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, while the ethoxy and acetamide groups provide opportunities for hydrogen bonding and other interactions.

Properties

Molecular Formula

C21H26BrClN2O3

Molecular Weight

469.8 g/mol

IUPAC Name

2-[2-bromo-4-[(4-chloroanilino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C21H26BrClN2O3/c1-5-27-18-11-14(12-24-16-8-6-15(23)7-9-16)10-17(22)20(18)28-13-19(26)25-21(2,3)4/h6-11,24H,5,12-13H2,1-4H3,(H,25,26)

InChI Key

CLKUGVZBACGNLY-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Br)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)Br)OCC(=O)NC(C)(C)C

Origin of Product

United States

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